7-Hydroxy-6-methyl-1-indanone
Overview
Description
7-Hydroxy-6-methyl-1-indanone is a technical grade compound with the empirical formula C10H10O2 . It has a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of 1-indanones, including 7-Hydroxy-6-methyl-1-indanone, has been extensively studied. More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, 7-methyl substituted 1-indanone has been synthesized utilizing 1,3-pentadiene and 2-cyclopentenone as starting compounds .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-6-methyl-1-indanone is represented by the SMILES stringCc1ccc2CCC(=O)c2c1O
. This indicates that the compound contains a benzene ring fused with a five-membered ring, which includes a carbonyl group and a hydroxyl group. Chemical Reactions Analysis
The Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used in the synthesis of 1-indanones . Additionally, 7-methyl substituted 1-indanone has been obtained in the Diels–Alder reaction .Physical And Chemical Properties Analysis
7-Hydroxy-6-methyl-1-indanone is a solid at room temperature . It has a melting point range of 76-84 °C .Scientific Research Applications
Energetic and Structural Studies
A study on the energetic and structural aspects of 7-hydroxy-1-indanone highlighted its experimental and computational enthalpy properties. The research involved determining the enthalpies of combustion and sublimation of 7-hydroxy-1-indanone, using techniques like static-bomb combustion calorimetry and drop-method Calvet microcalorimetry. The study also included high-level ab initio calculations to evaluate molecular structures and intramolecular H-bond strength, indicating the thermodynamic stability of 7-hydroxy-1-indanone compared to its isomers (Silva & Ribeiro da Silva, 2020).
Synthesis and Antibacterial Properties
Another research explored the synthesis routes of 4-hydroxy-7-methyl-1-indanone, a compound derived from cyanobacterium Nostoc commune with known antibacterial properties. This study provided insights into different synthetic pathways and their yields, contributing to the understanding of how such compounds can be effectively synthesized for potential use in antibacterial applications (Kamat et al., 2008).
Photochemical Research
In the realm of photochemistry, a study involving (1(R),7a(S))-1-(tert-butyldiphenylsiloxy)-7a-methyl-5(7aH)-indanone revealed insights into the reaction mechanisms and product formations under specific conditions. Such studies are crucial for understanding the photoreactivity of organic compounds and their potential applications in various fields, including material sciences and photopharmacology (Caine & Kotian, 1992).
Application in Biomass Degradation
The energetic characterization of indanone derivatives, including 7-hydroxy-1-indanone, in biomass degradation was explored. The study emphasized the calorimetric techniques and computational methodologies to understand the enthalpic properties of these compounds. This research is significant for bioenergy and environmental science, where understanding the thermal properties of biomass-derived compounds is essential (Silva et al., 2018).
Excited-State Intramolecular Proton Transfer (ESIPT)
A study focused on the energetics of excited-state intramolecular proton transfer in 7-hydroxy-1-indanone. This research provides insight into how chemical modifications affect the ESIPT process and its implications for white light generation in single ESIPT systems. Such findings are crucial for advancing the field of organic electronics and photonic materials (Tang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-6-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-2-3-7-4-5-8(11)9(7)10(6)12/h2-3,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASCFLVTYFAIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2=O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300221 | |
Record name | 7-HYDROXY-6-METHYL-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-6-methyl-1-indanone | |
CAS RN |
68293-31-2 | |
Record name | NSC135409 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-HYDROXY-6-METHYL-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-6-methyl-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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